Spectroscopic Characterization of Sodium 4-(1-Piperazinyl)benzoate Hydrate: A Comprehensive Analytical Guide
Spectroscopic Characterization of Sodium 4-(1-Piperazinyl)benzoate Hydrate: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The compound sodium 4-(1-piperazinyl)benzoate hydrate (CAS/Product No. CH4424845057) represents a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Featuring both a secondary aliphatic amine (piperazine ring) and a carboxylate sodium salt, it serves as a critical pharmacophore in drug discovery, particularly for neurological and cardiovascular targets.
Characterizing this compound requires a robust analytical strategy because of its specific physicochemical traits: the potential for zwitterionic behavior in solution, the presence of a hydration sphere, and the electron-donating/withdrawing push-pull dynamics across the aromatic system. This whitepaper details the definitive spectroscopic methodologies—Vibrational (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required to validate its structural integrity and hydration state.
Physicochemical Context & Causality in Analytical Design
Before initiating spectroscopic analysis, one must understand the molecule's electronic environment to anticipate spectral behavior:
-
The Carboxylate Anion: Because the carboxylic acid is deprotonated (sodium salt), the C=O and C−O bonds undergo resonance delocalization. This shifts the expected carbonyl stretch from a sharp ~1700 cm⁻¹ peak to two distinct asymmetric and symmetric stretches[2].
-
The Push-Pull Aromatic System: The electron-withdrawing carboxylate group and the electron-donating piperazinyl nitrogen create a strong dipole across the benzene ring. This significantly splits the aromatic proton signals in NMR into a classic AA'BB' system.
-
The Hydration State: The presence of lattice water (hydrate) complicates the N−H stretching region in FT-IR due to overlapping O−H bands. Therefore, a self-validating protocol requires cross-referencing the FT-IR O−H stretch with the water integration peak in ¹H NMR.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be employed.
Protocol 3.1: Sample Preparation & Hydration Validation
Objective: Prepare the sample without inadvertently dehydrating the lattice, which would alter the solid-state IR spectra.
-
Equilibration: Store the sodium 4-(1-piperazinyl)benzoate hydrate in a desiccator over a saturated salt solution (e.g., NaCl, ~75% RH) for 24 hours to ensure the hydrate is fully intact and not partially effloresced.
-
Solvent Selection: For NMR, select Dimethyl Sulfoxide- d6 (DMSO- d6 ) over Deuterium Oxide ( D2O ). Causality: D2O will rapidly exchange with the piperazine N−H proton and the hydrate H2O , erasing their signals. DMSO- d6 preserves these exchangeable protons, allowing for accurate integration of the hydrate water.
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to the DMSO- d6 for precise chemical shift calibration at 0.00 ppm.
Protocol 3.2: FT-IR Spectroscopy (ATR Method)
-
Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Place 2–5 mg of the unground crystalline powder directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Ensure the baseline is flat. If sloping occurs, it indicates poor contact or particle scattering; re-apply pressure or lightly grind the sample (avoiding excessive heat that could drive off the hydrate).
Analytical Workflow Visualization
The following diagram maps the logical progression of the analytical characterization, ensuring a self-validating data synthesis loop.
Caption: Step-by-step spectroscopic workflow for sodium 4-(1-piperazinyl)benzoate hydrate.
Vibrational Spectroscopy (FT-IR) Analysis
The FT-IR spectrum of sodium 4-(1-piperazinyl)benzoate hydrate is defined by the absence of a traditional carboxylic acid carbonyl peak and the presence of hydration.
Because the compound is a sodium salt, the C=O bond order is reduced to approximately 1.5 due to resonance. This results in the bifurcation of the stretching frequency into an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1400 cm⁻¹[2][3]. Furthermore, the lattice water presents as a broad O−H stretching band that typically obscures the sharper, weaker N−H stretch of the piperazine ring.
Table 1: Key FT-IR Spectral Assignments
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| Hydrate ( H2O ) | O−H Stretch | 3400 – 3200 | Broad, Strong |
| Piperazine ( N−H ) | N−H Stretch | ~3300 (Overlaps with O−H ) | Medium (often masked) |
| Carboxylate ( COO− ) | Asymmetric C=O Stretch | 1540 – 1560 | Strong, Sharp |
| Carboxylate ( COO− ) | Symmetric C=O Stretch | 1380 – 1410 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600, 1500 | Medium |
| Amine ( C−N ) | C−N Stretch | 1250 – 1280 | Medium |
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecular backbone. The electron-donating nature of the piperazine nitrogen shields the ortho-protons on the benzene ring, while the carboxylate group deshields its adjacent protons.
¹H NMR (400 MHz, DMSO- d6 )
-
Aromatic Region: The para-substitution creates an AA'BB' spin system. The protons adjacent to the carboxylate (H-2, H-6) appear as a doublet around 7.75 ppm . The protons adjacent to the piperazine ring (H-3, H-5) are shielded and appear as a doublet around 6.90 ppm [4][5].
-
Piperazine Region: The aliphatic protons of the piperazine ring split into two distinct multiplets. The CH2 groups adjacent to the aromatic nitrogen appear around 3.10 - 3.30 ppm , while the CH2 groups adjacent to the secondary amine ( NH ) appear slightly more upfield at 2.80 - 2.90 ppm [4].
-
Exchangeable Protons: The piperazine N−H typically appears as a broad singlet around 2.50 - 3.00 ppm (often overlapping with the aliphatic signals), and the hydrate water appears as a distinct peak around 3.33 ppm in DMSO.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Proton/Carbon Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity / Assignment |
| Carboxylate ( COO− ) | - | ~170.0 | Quaternary Carbon (C=O) |
| Ar-C (attached to N) | - | ~152.0 | Quaternary Carbon |
| Ar-CH (ortho to COO− ) | 7.70 – 7.85 | ~130.5 | Doublet (2H) / Aromatic CH |
| Ar-C (attached to COO− ) | - | ~125.0 | Quaternary Carbon |
| Ar-CH (ortho to N) | 6.85 – 7.00 | ~113.0 | Doublet (2H) / Aromatic CH |
| Piperazine ( CH2−N−Ar ) | 3.10 – 3.30 | ~48.5 | Multiplet (4H) / Aliphatic CH2 |
| Piperazine ( CH2−NH ) | 2.80 – 2.90 | ~45.0 | Multiplet (4H) / Aliphatic CH2 |
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the molecular weight. Because the compound is a sodium salt, analyzing it in Negative Ion Mode is highly effective. The sodium cation is stripped away, leaving the stable 4-(1-piperazinyl)benzoate anion.
-
Expected Peak (Negative Mode): m/z 205 ( [M−Na]− ) corresponding to the C11H13N2O2− anion.
-
Expected Peak (Positive Mode): If analyzed in positive mode, the piperazine ring will readily protonate, yielding an [M−Na+2H]+ peak at m/z 207 (the free acid form), or an [M+H]+ peak of the intact salt at m/z 229.
Conclusion
The rigorous spectroscopic characterization of sodium 4-(1-piperazinyl)benzoate hydrate relies on understanding its ionic and hydrated nature. By utilizing ATR FT-IR to confirm the carboxylate resonance (1550/1400 cm⁻¹) and DMSO- d6 NMR to map the push-pull aromatic system and preserve the hydration signal, analytical scientists can definitively validate the structural identity and purity of this critical pharmaceutical building block.
References
-
Chemistry LibreTexts. "Infrared Spectroscopy - Carboxylate Anions and Symmetric/Asymmetric Stretches". Chemistry LibreTexts. Available at: [Link][2]
-
Canadian Science Publishing. "Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region". Canadian Journal of Chemistry. Available at:[Link][3]
-
Asian Journal of Chemistry. "Synthesis of Piperazine Derivatives and Biological Evaluation". Asian Pubs. Available at: [Link][4]
-
MDPI. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives". Molecules. Available at: [Link][5]
-
Archive of SID. "Synthesis, Characterization, Computational Studies of New Piperazine Compounds". Scientific Information Database. Available at: [Link]
